molecular formula C9H10N2O6 B12581550 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol CAS No. 185038-32-8

2,4-Dinitro-5-[(propan-2-yl)oxy]phenol

Cat. No.: B12581550
CAS No.: 185038-32-8
M. Wt: 242.19 g/mol
InChI Key: HHXVNQZYIHJTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitro-5-[(propan-2-yl)oxy]phenol is an organic compound with the molecular formula C9H10N2O6. This compound is a derivative of phenol, characterized by the presence of two nitro groups and an isopropyl ether group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol typically involves the nitration of phenol derivatives. The process begins with the nitration of phenol to form 2,4-dinitrophenol. This intermediate is then subjected to etherification using isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-5-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2,4-Dinitro-5-[(propan-2-yl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their function and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A closely related compound with similar chemical properties but lacks the isopropyl ether group.

    2,4,6-Trinitrophenol (Picric Acid): Another nitrophenol derivative with three nitro groups, known for its explosive properties.

    4-Nitrophenol: A simpler nitrophenol with only one nitro group.

Uniqueness

2,4-Dinitro-5-[(propan-2-yl)oxy]phenol is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties

Properties

CAS No.

185038-32-8

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

2,4-dinitro-5-propan-2-yloxyphenol

InChI

InChI=1S/C9H10N2O6/c1-5(2)17-9-4-8(12)6(10(13)14)3-7(9)11(15)16/h3-5,12H,1-2H3

InChI Key

HHXVNQZYIHJTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.